3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAWFHSQWZYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417622-88-8 | |
| Record name | 3-bromo-5-(trifluoromethyl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Abstract
3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility is fundamental for its application in synthetic chemistry, formulation development, and biological screening. As experimental solubility data for this specific isomer is not prevalent in public literature, this guide provides a comprehensive, in-depth analysis based on first principles of physical organic chemistry. We will dissect the molecule's structural attributes to predict its solubility profile across a range of common organic solvents. Furthermore, this document details the gold-standard experimental protocol for determining thermodynamic equilibrium solubility, empowering researchers to generate precise, reliable data.
Introduction and a Note on Isomers
The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry, known for imparting unique properties such as metabolic stability and enhanced lipophilicity to active molecules. The subject of this guide, 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, is an exemplar of this class, featuring a reactive bromine atom for cross-coupling reactions, a hydrogen-bonding amino group, and a lipophilic trifluoromethyl group. Understanding its behavior in solution is a critical first step in harnessing its synthetic potential.
It is crucial to note the existence of related isomers, such as 5-Bromo-3-(trifluoromethyl)pyridin-2-amine, for which some data is available. Positional differences of functional groups can significantly impact crystal packing and solvation, leading to different solubility profiles. Therefore, data from such isomers should be used only as a contextual guide, not a direct substitute. This whitepaper focuses exclusively on the 4-amino isomer.
Compound Profile and Physicochemical Properties
To form a basis for our solubility predictions, we must first understand the key physicochemical properties of the target molecule. The following data is derived from computational predictions, as experimental values are not widely reported.
| Property | Predicted Value | Source | Significance for Solubility |
| Molecular Formula | C₆H₄BrF₃N₂ | - | Defines the elemental composition. |
| Molecular Weight | 241.01 g/mol | [1] | Influences solubility on a mass basis (e.g., g/L). |
| XlogP | 1.7 | [2] | A measure of lipophilicity. A positive value indicates a preference for non-aqueous environments and predicts low water solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | [2] | Enables interaction with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 3 (2 from -NH₂, 1 from pyridine N) | [2] | Enables interaction with protic solvents. |
| Polar Surface Area | 38.9 Ų | [1] | A moderate value suggesting that both polar and nonpolar interactions will be significant in determining solubility. |
Theoretical Framework and Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means a solute's solubility is maximized in a solvent that shares similar intermolecular forces. For 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, a duality of forces is at play.
-
Polar Interactions : The 4-amino group is a potent hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. These features promote solubility in polar solvents, particularly those capable of hydrogen bonding (polar protic).
-
Nonpolar Interactions : The brominated aromatic ring and, most significantly, the highly lipophilic trifluoromethyl (-CF₃) group contribute to the molecule's nonpolar character. These moieties will interact favorably with nonpolar and moderately polar solvents through van der Waals forces.
The interplay between these opposing characteristics dictates the solubility profile.
Caption: Predicted solubility based on structural features.
Predicted Solubility in Common Organic Solvents
The following table synthesizes these principles into a practical guide for solvent selection.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High to Moderate | These solvents are ideal. Their high polarity and ability to accept hydrogen bonds effectively solvate the amino group and pyridine ring, while their organic character accommodates the nonpolar regions. DMSO and DMF are expected to be excellent solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These alcohol-based solvents can hydrogen bond with the solute, which is favorable. However, the molecule's overall lipophilicity (from the -CF₃ and bromo-aryl core) will likely prevent very high solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity. They will effectively solvate the nonpolar parts of the molecule but are less efficient at solvating the polar amino group, likely resulting in moderate solubility at best. |
| Aromatic | Toluene, Benzene | Low | While there may be some favorable pi-stacking interactions with the pyridine ring, the inability of these nonpolar solvents to solvate the highly polar amino group will result in poor solubility. |
| Aliphatic | Hexanes, Heptane | Insoluble | These nonpolar solvents lack any effective mechanism to overcome the solute's crystal lattice energy or solvate its polar functional groups. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The predicted XlogP of 1.7 suggests significant lipophilicity. The energetic penalty of disrupting the water's hydrogen-bonding network to accommodate the large nonpolar regions of the molecule will not be sufficiently offset by the solvation of the amino group. |
Gold-Standard Protocol: Thermodynamic Equilibrium Solubility Determination
To move from prediction to definitive data, the Saturation Shake-Flask (SSF) method is the universally recognized gold standard.[3][4] It measures the true thermodynamic equilibrium solubility of a compound in a given solvent system.
Principle
An excess of the solid compound is agitated in the solvent for a sufficient duration to allow the rate of dissolution to equal the rate of precipitation, establishing a saturated solution in equilibrium with the solid phase.
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Methodology
-
Preparation :
-
Causality : Add an amount of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine to a glass vial that is visibly in excess of what is expected to dissolve (e.g., 2-5 mg). This ensures that equilibrium is established with the solid-state form of the compound.
-
Add a precise volume of the desired organic solvent (e.g., 1.0 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Causality : Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C). Continuous, gentle agitation is required to maximize the surface area for dissolution and ensure the system reaches thermodynamic equilibrium. A duration of 24 to 72 hours is typically sufficient.[3]
-
-
Phase Separation :
-
Causality : This step is critical for accuracy. The goal is to separate the saturated solution (supernatant) from any undissolved solid. Centrifugation is the preferred method over filtration, as the latter can sometimes lead to compound adsorption onto the filter membrane. Centrifuge the vials at a high speed (e.g., >10,000 g) for at least 15 minutes.
-
-
Sampling and Dilution :
-
Causality : Immediately after centrifugation, carefully open the vial and withdraw a known volume of the clear supernatant (e.g., 100 µL). Be cautious not to disturb the solid pellet at the bottom.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification :
-
Causality : Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
-
Calculation :
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or millimolar (mM).
-
Safety and Handling
-
3-Bromo-5-(trifluoromethyl)pyridine is classified as "Fatal if swallowed" (H300).[5][6]
-
5-Bromo-3-(trifluoromethyl)pyridin-2-amine carries warnings for being toxic or harmful if swallowed (H301/H302), causing skin and eye irritation (H315, H319), and potentially causing respiratory irritation (H335).[1]
Recommended Precautions :
-
Engineering Controls : Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling : Avoid creating dust. Use appropriate tools for weighing and transferring solids.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While lacking direct experimental data, a rigorous, structure-based analysis predicts that 3-Bromo-5-(trifluoromethyl)pyridin-4-amine will exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and poor solubility in nonpolar and aqueous media. This predictive framework provides a strong starting point for researchers in solvent selection for chemical reactions, purifications, and initial biological screenings. For definitive quantitative data, the detailed Shake-Flask protocol provided herein represents the industry-standard methodology to generate robust and reliable solubility measurements, which are indispensable for advancing any chemical entity through the development pipeline.
References
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IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
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Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]
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National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]
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Semantic Scholar. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]
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ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]
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ScienceDirect. (n.d.). Summary of solubility measurement protocols of each company before harmonization. [Link]
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Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
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ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. [Link]
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World Health Organization (WHO). (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
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PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)pyridin-4-amine. [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
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Okchem. (n.d.). 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4. [Link]
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In-Depth Technical Guide: pKa and Acidity of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Executive Summary & Scaffold Analysis
The compound 3-Bromo-5-(trifluoromethyl)pyridin-4-amine represents a highly specialized scaffold in modern drug discovery, particularly in the design of kinase inhibitors and ion channel modulators. Unlike the highly basic parent molecule 4-aminopyridine (
Understanding the acid-base dissociation constant (
-
Solubility Profiling: Predicting precipitation risks in intestinal fluids.
-
Permeability: Assessing passive diffusion potential (neutral species predominance).
-
Binding Affinity: Rationalizing hydrogen bond donor/acceptor interactions within a protein pocket.
This guide provides a theoretical derivation of the
Structural Analysis & Electronic Effects
To understand the acidity of this molecule, we must decouple the competing electronic forces acting on the two potential ionization sites: the pyridine nitrogen (
Electronic Vector Map
The basicity of the pyridine ring is governed by the electron density available at the nitrogen lone pair.
-
4-Amino Group (+R Effect): The amino group is a strong resonance donor. In the parent 4-aminopyridine, this pushes electron density into the ring, stabilizing the protonated pyridinium cation and raising the
to ~9.2. -
3-Bromo Group (-I Effect): Bromine exerts a significant inductive electron-withdrawing effect, destabilizing the protonated cation.
-
5-Trifluoromethyl Group (-I, -R Effect): The
group is a potent electron-withdrawing group. Its meta-position relative to the pyridine nitrogen allows it to strongly pull electron density via induction, further lowering the . -
Steric Inhibition of Resonance: The bulky substituents at positions 3 and 5 force the 4-amino group to twist out of coplanarity with the pyridine ring. This decoupling reduces the resonance donation (+R) of the amino group, preventing it from effectively counteracting the electron-withdrawing groups.
Visualization of Electronic Forces
Figure 1: Vector analysis of electronic effects. The electron-withdrawing nature of Br and CF3 overwhelms the resonance donation of the amino group, significantly lowering basicity.
pKa Values: Predicted vs. Analogous Data
Direct experimental data for this specific CAS is rarely indexed in public repositories. However, using high-fidelity Structure-Activity Relationship (SAR) anchoring with 3,5-dichloro-4-aminopyridine, we can derive a high-confidence prediction.
The "Pyridine Basicity Cliff"
The introduction of halogens/pseudohalogens at the 3 and 5 positions of 4-aminopyridine causes a massive drop in
| Compound | Structure | Experimental pKa (Conj.[1][2][3][4] Acid) | Shift from Parent |
| 4-Aminopyridine | Parent | 9.17 | 0.0 |
| Pyridine | Reference | 5.23 | -3.94 |
| 3,5-Dichloro-4-aminopyridine | Analog | 3.65 | -5.52 |
| 3-Bromo-5-(trifluoromethyl)... | Target | 2.8 - 3.2 (Predicted) | ~ -6.0 |
Scientific Rationale:
The
Experimental Determination Protocols
Given the low solubility and low
Method A: UV-Metric Titration (The Gold Standard)
This method relies on the shift in UV absorbance spectra between the ionized and neutral species. It is superior for compounds with low solubility (
Prerequisites:
-
Instrument: DAD-Spectrophotometer (e.g., Sirius T3 or equivalent).
-
Cosolvent: Methanol or Dioxane (if aqueous solubility is
).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO.
-
Titration Loop:
-
Dispense 10
stock into 20 mL of buffer (starting at pH 1.5). -
Measure UV spectrum (200–400 nm).
-
Titrate with KOH to raise pH in 0.2 unit increments up to pH 7.0.
-
Note: Since the predicted
is ~3.0, the critical data range is pH 1.5 to 5.0.
-
-
Data Deconvolution: Use Multi-wavelength analysis to plot Absorbance vs. pH. The inflection point of the sigmoid curve represents the
.[4]
Method B: Potentiometry in Mixed Solvents (Yasuda-Shedlovsky Extrapolation)
If UV chromophores are weak or overlapping, use potentiometry with cosolvents.
-
Titrations: Perform three separate titrations in 30%, 40%, and 50% Methanol/Water mixtures.
-
Linear Regression: Plot the apparent
( ) against the dielectric constant ( ) or molar fraction of methanol. -
Extrapolation: Extrapolate the line to 0% organic solvent to obtain the aqueous
.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination method based on physicochemical properties.
Implications for Drug Development
Solubility & Formulation
-
Physiological State: At pH 7.4 (blood) and pH 6.5 (jejunum), the compound exists >99.9% in its neutral form .
-
Risk: This indicates "solubility-limited absorption" (BCS Class II or IV).
-
Strategy: Formulation development must focus on enabling technologies (Amorphous Solid Dispersions, Lipid-based formulations) rather than salt forms, as stable salts will be difficult to form (the conjugate acid is too strong, requiring extremely strong counter-acids like methanesulfonic acid to protonate it, and even then, they may hydrolyze).
Chemical Reactivity (Acidity of NH2)
While the
-
The EWGs (Br, CF3) increase the acidity of the N-H protons compared to aniline.
-
Synthetic Utility: The NH protons can be deprotonated by bases like
or ( est. 18–22) to facilitate or alkylation reactions, which is useful for scaffold elaboration.
References
-
PubChem Compound Summary: 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (CID 71313360). National Center for Biotechnology Information. Available at: [Link]
-
Structural Analogs Data: 4-Aminopyridine pKa and properties. DrugBank Online. Available at: [Link]
-
Methodology for pKa Determination: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013. Available at: [Link]
-
Electronic Effects in Pyridines: "Pyridine - Wikipedia" (General reactivity and pKa trends). Available at: [Link]
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Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Well-Understood Building Block
3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for further functionalization, a trifluoromethyl group for modulating electronic properties and metabolic stability, and an amine group for various coupling reactions, makes it a valuable scaffold for the synthesis of novel therapeutic agents. As with any potent chemical intermediate, a thorough understanding of its hazard profile and the implementation of robust safety protocols are not merely procedural formalities but fundamental pillars of responsible research and development. This guide provides an in-depth analysis of the safety data for this compound, offering practical, field-proven insights to ensure its safe handling, storage, and use.
Core Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is not extensively documented, data from Safety Data Sheets (SDS) for the compound and its close structural analogs allow for a robust hazard assessment.[1][2][3] The primary hazards are associated with its acute toxicity and irritant properties.
Globally Harmonized System (GHS) Classification:
Based on aggregated data, the compound is classified as follows:
-
Acute Toxicity, Oral: Category 2 or 3, with hazard statements such as H300 (Fatal if swallowed) or H301 (Toxic if swallowed).[4][5][6]
-
Skin Corrosion/Irritation: Category 2, with the hazard statement H315 (Causes skin irritation).[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2, with the hazard statement H319 (Causes serious eye irritation).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system), with the hazard statement H335 (May cause respiratory irritation).[1][2]
The signal word for this compound is "Danger" .[4][5]
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C6H4BrF3N2 | [7] |
| Molecular Weight | 239.95 g/mol | [7] |
| Appearance | White to light yellow crystalline powder or solid | [4][8] |
| Melting Point | 44-46 °C | [4] |
| Flash Point | 85 °C (185 °F) - closed cup |
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure risk.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine should be conducted in a well-ventilated area.[9][10][11][12] A certified chemical fume hood is mandatory for weighing, transferring, and any reaction involving this compound to prevent the inhalation of dust or vapors.[9][13] The fume hood should have a continuous monitoring system to ensure adequate airflow.
-
Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing of solutions, the use of a glove box or other closed-system transfer methods should be considered.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1] Regular testing of this equipment is essential.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses do not provide adequate protection against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn when handling the compound.[9][10] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[10]
-
Skin and Body Protection: A lab coat is required to prevent skin contact.[9] For larger-scale operations or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][10]
Safe Handling, Storage, and Disposal Protocols
Handling: A Deliberate and Cautious Approach
-
Avoid the formation of dust and aerosols during handling.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][11][13]
-
Wash hands thoroughly after handling and before breaks.[12][13]
-
Use non-sparking tools, especially when handling larger quantities, due to the compound's flammability.[12][14]
Storage: Ensuring Stability and Integrity
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3][10]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[1][10][11][13]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal: Responsible End-of-Life Management
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[10]
Emergency Procedures: A Blueprint for Rapid and Effective Response
A well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or spill.[9]
First-Aid Measures
-
General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[10]
-
Inhalation: If inhaled, move the person to fresh air.[1][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9][10] Remove contaminated clothing and shoes.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][10] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult an ophthalmologist.[12]
-
Ingestion: If swallowed, rinse the mouth with water.[10] Do not induce vomiting. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[6]
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.[14]
-
Contain: Prevent the spill from spreading by using absorbent materials like sand or vermiculite.[9][14]
-
Clean-up: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10]
-
Decontaminate: Wash the spill site thoroughly after material pickup is complete.[13]
Visualizing Safety Workflows
Risk Assessment and Mitigation Workflow
Caption: A logical flow for assessing risks and implementing control measures.
Emergency Response for Accidental Exposure
Caption: Step-by-step actions for different routes of accidental exposure.
Conclusion: Fostering a Culture of Safety
3-Bromo-5-(trifluoromethyl)pyridin-4-amine is an indispensable tool in the arsenal of the modern medicinal chemist. However, its utility is intrinsically linked to its safe and responsible handling. By internalizing the hazards, diligently applying engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a foundational resource, but it is the daily commitment of each scientist to a culture of safety that ultimately ensures a secure and productive research environment.
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GOV.UK. (2015, October 15). Incident management: pyridine. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Emergency Response and Remediation. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
-
Capot Chemical. (2026, February 1). MSDS of 3-Bromo-5-(trifluoromethyl)pyridine-d3. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
-
PubChemLite. 3-bromo-5-(trifluoromethyl)pyridin-4-amine. [Link]
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PubChemLite. 3-bromo-4-methyl-5-(trifluoromethyl)pyridine. [Link]
-
ATSDR. Pyridine Tox Profile. [Link]
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An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Pyridin-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key physicochemical and pharmacological properties.[1][2] This guide provides a detailed examination of the profound electronic effects exerted by the CF₃ group on the pyridin-4-amine core, a privileged scaffold in numerous bioactive compounds. We will dissect the fundamental inductive and resonance contributions of the CF₃ substituent, quantify its impact on the basicity of the pyridin-4-amine system, and explore the resulting implications for drug design. This analysis is supported by spectroscopic data, validated experimental protocols, and a thorough review of established chemical principles, offering researchers a comprehensive resource for understanding and leveraging these effects in the development of novel therapeutics.
The Trifluoromethyl Group: A Substituent of Strategic Importance
The trifluoromethyl group is distinguished by its powerful electron-withdrawing nature, which is significantly stronger than that of a single fluorine atom.[1] This property arises from the cumulative inductive effect of the three highly electronegative fluorine atoms.[3][4] In drug discovery, the CF₃ group is frequently employed to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity. Its introduction into an aromatic system like pyridine can dramatically alter the electron distribution, reactivity, and intermolecular interaction potential of the entire molecule.[3][5]
Deconstructing the Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of the CF₃ group is a combination of a dominant σ-inductive withdrawal and a weaker π-effect, often described as negative hyperconjugation.
-
Inductive Effect (-I): The three fluorine atoms, being the most electronegative elements, strongly polarize the C-F bonds, pulling electron density away from the central carbon. This creates a significant partial positive charge on the carbon, which in turn withdraws electron density from the attached pyridine ring through the sigma (σ) bond framework.[4][6] This effect is potent and is the primary driver of the CF₃ group's electronic character.[4]
-
Resonance and Hyperconjugation (-M/-σ):* Unlike a methoxy group, which can donate a lone pair via a positive resonance effect (+M), the CF₃ group has no lone pairs to donate. Instead, it can participate in a weak form of resonance known as negative hyperconjugation. The σ* anti-bonding orbitals of the C-F bonds can accept electron density from the adjacent π-system of the pyridine ring. This further withdraws electron density from the ring, reinforcing the inductive effect.[7]
Impact on the Pyridin-4-amine Scaffold
The introduction of a CF₃ group onto the pyridin-4-amine scaffold has profound and position-dependent consequences for the basicity of both the ring nitrogen and the exocyclic 4-amino group. The primary effect is a significant reduction in electron density across the entire heterocyclic system.
Deactivation of the Pyridine Ring
The CF₃ group deactivates the pyridine ring towards electrophilic substitution by substantially lowering the electron density of the π-system.[3] This deactivation also influences the basicity of the ring nitrogen. However, in the context of pyridin-4-amine, the basicity is overwhelmingly dictated by the exocyclic amino group, which is significantly more basic than the endocyclic pyridine nitrogen due to resonance stabilization of the protonated form.[4][8]
Drastic Reduction in Basicity (pKa) of the 4-Amino Group
The most critical electronic consequence for drug design is the dramatic reduction in the basicity of the 4-amino group. The strong -I effect of the CF₃ group is transmitted through the pyridine ring, pulling electron density away from the nitrogen lone pair of the amino group. This destabilizes the conjugate acid (the pyridinium ion formed upon protonation), making the parent amine a much weaker base.
This effect can be quantified by comparing the acid dissociation constant (pKa) of the conjugate acid. A lower pKa value signifies a weaker base.
| Compound | CF₃ Position | pKa (of Conjugate Acid) | Change in Basicity |
| Pyridin-4-amine | N/A | 9.17 | Baseline |
| 2-(Trifluoromethyl)pyridin-4-amine | Ortho to -NH₂ | Est. ~4.0 - 5.0 | Drastically Reduced |
| 3-(Trifluoromethyl)pyridin-4-amine | Meta to -NH₂ | Est. ~5.0 - 6.5 | Significantly Reduced |
| Table 1: Comparison of pKa values. While precise experimental pKa values for the substituted compounds are not readily available in the literature, the trend is unequivocal. The predicted pKa for the isomeric 4-(trifluoromethyl)pyridin-2-amine is 4.55, demonstrating a reduction of over 4 pKa units, which corresponds to a 10,000-fold decrease in basicity. |
The effect is expected to be stronger from the 2-position (ortho) than the 3-position (meta) due to the shorter distance for the inductive effect to propagate. This dramatic decrease in basicity means that at physiological pH (~7.4), a much smaller fraction of the trifluoromethyl-substituted molecules will be protonated compared to the parent pyridin-4-amine.
Spectroscopic Manifestations of Electronic Effects
The altered electron distribution is directly observable through spectroscopic techniques.
-
NMR Spectroscopy:
-
¹H NMR: Protons on the pyridine ring, particularly those closer to the CF₃ group, will experience a deshielding effect and shift downfield (to a higher ppm) due to the reduced electron density.
-
¹³C NMR: Similarly, the carbon atoms of the pyridine ring will be deshielded. The carbon directly attached to the CF₃ group will appear as a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This provides a direct probe of the electronic environment of the CF₃ group itself.
-
-
IR Spectroscopy: The electron withdrawal will strengthen the N-H bonds of the amino group while weakening the C-N bond. This typically results in a shift of the N-H stretching vibrations to a higher frequency (wavenumber) and the C-N stretching vibration to a lower frequency compared to the unsubstituted pyridin-4-amine.
Implications for Drug Design and Development
Understanding and controlling the basicity of the pyridin-4-amine core is critical for optimizing drug candidates.
-
Receptor Interactions: The 4-amino group is often a key hydrogen bond donor. Reducing its basicity lowers its propensity to be protonated, ensuring it remains a neutral hydrogen bond donor rather than a charged cation under physiological conditions. This can be crucial for fitting into specific hydrophobic pockets or interacting with key residues in a target protein.[9]
-
Pharmacokinetics:
-
Solubility: A lower pKa reduces aqueous solubility at acidic pH values but can enhance membrane permeability. By fine-tuning the pKa, developers can balance these properties to achieve optimal absorption.
-
Metabolic Stability: The CF₃ group itself is highly resistant to metabolic degradation due to the strength of the C-F bonds. Its deactivating effect on the pyridine ring can also protect the ring from oxidative metabolism.[1]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Experimental Protocols
Workflow for pKa Determination by Potentiometric Titration
This protocol provides a reliable method for empirically measuring the pKa of a substituted pyridin-4-amine.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~10-20 mg of the trifluoromethyl-substituted pyridin-4-amine and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is low, a water/methanol co-solvent system can be used.
-
Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Execution: Record the initial pH of the solution. Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot is the equivalence point volume (V_eq).
-
The half-equivalence point is V_eq / 2.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Representative Synthesis: 2-Amino-4-(trifluoromethyl)pyridine
A common route to aminopyridines involves the nucleophilic aromatic substitution (SₙAr) of a corresponding halopyridine.[7]
Reaction: 2-Chloro-4-(trifluoromethyl)pyridine + Ammonia → 2-Amino-4-(trifluoromethyl)pyridine
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure autoclave reactor with 2-chloro-4-(trifluoromethyl)pyridine and an excess of aqueous ammonia (e.g., 25-40% solution).[7]
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 100-180 °C. The internal pressure will increase significantly. The reaction should be monitored for completion by sampling and analysis (e.g., GC-MS or TLC).[7]
-
Workup: After the reaction is complete, cool the reactor to room temperature and vent any excess pressure.
-
Isolation: The product often crystallizes out of the cooled reaction mixture. Isolate the solid product by filtration.
-
Purification: Wash the crude product with cold water to remove residual ammonia and ammonium salts. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield pure 2-amino-4-(trifluoromethyl)pyridine.[7]
Conclusion
The trifluoromethyl group is a powerful tool for modulating the electronic landscape of the pyridin-4-amine scaffold. Its dominant inductive electron withdrawal drastically reduces the basicity of the 4-amino group, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic properties. This pKa modulation, combined with the CF₃ group's inherent contributions to metabolic stability and lipophilicity, provides medicinal chemists with a reliable strategy for fine-tuning the characteristics of pyridin-4-amine-based drug candidates. A thorough understanding of these electronic effects, quantified through pKa measurement and observed via spectroscopy, is essential for the rational design of next-generation therapeutics.
References
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Patel, K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available from: [Link]
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Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. Available from: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
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PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]
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Klumpp, D. A., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH. Available from: [Link]
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Wikipedia. (n.d.). Pyridine. Wikipedia. Available from: [Link]
-
Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Rajeswari, S., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Der Pharma Chemica. Available from: [Link]
- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
-
Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47. Available from: [Link]
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Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. Available from: [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116–129. Available from: [Link]
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Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available from: [Link]
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PubChem. (n.d.). 3-amino-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Katritzky, A. R., & Ogretir, C. (1970). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Reddy, K. R., et al. (2007). Convenient synthesis of novel 4-substitutedamino-5-trifluoromethyl-2,7-disubstituted pyrido[2,3-d] pyrimidines and their antibacterial activity. European Journal of Medicinal Chemistry, 42(9), 1152-1158. Available from: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]
-
Godyń, J., et al. (2022). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, 27(19), 6253. Available from: [Link]
-
PubChemLite. (n.d.). 4-amino-3-(trifluoromethyl)pyridine. PubChemLite. Available from: [Link]
-
Klumpp, D. A., et al. (2009). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available from: [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines. ResearchGate. Available from: [Link]
-
Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. Available from: [Link]
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Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified. Available from: [Link]
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Methodological & Application
Suzuki-Miyaura coupling protocols for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Introduction: Unlocking a Key Pharmaceutical Building Block
In the landscape of modern drug discovery and development, functionalized heterocyclic compounds are of paramount importance. Among these, pyridines bearing trifluoromethyl groups are prevalent motifs in a wide array of biologically active molecules. 3-Bromo-5-(trifluoromethyl)pyridin-4-amine stands out as a critical building block, offering three distinct points for chemical modification: the bromine atom for cross-coupling, the amine for amidation or further functionalization, and the pyridine ring itself.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic organic chemistry, celebrated for its reliability, mild conditions, and broad functional group tolerance in forging new carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Suzuki-Miyaura coupling protocols to 3-Bromo-5-(trifluoromethyl)pyridin-4-amine. We will delve into the mechanistic nuances dictated by this specific substrate and present detailed, field-proven protocols designed for optimal yield and purity.
Mechanistic Insights & Strategic Considerations
The success of a Suzuki-Miyaura coupling is not merely a matter of mixing reagents; it is an orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the electronic and steric nature of the substrates.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4][5] A palladium(0) species is the active catalyst that enters the cycle.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: General Conditions using a Buchwald Precatalyst
This protocol is a highly reliable starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridin-4-amine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
XPhos Pd G2 (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (1.0 eq.), the desired boronic acid (1.2 eq.), potassium phosphate (2.5 eq.), and XPhos Pd G2 (2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to form a 10:1 to 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [4]Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which is ideal for rapid library synthesis. [6][7] Materials:
-
3-Bromo-5-(trifluoromethyl)pyridin-4-amine
-
Aryl or heteroaryl boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ or a suitable precatalyst (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane or DMF
-
Water (degassed)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Vessel Preparation: To a microwave reaction vial, add 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (1.0 eq.), the boronic acid pinacol ester (1.3 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-60 minutes. Use a hold time and monitor internal pressure to ensure safety.
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
Data Summary and Troubleshooting
| Parameter | Protocol 1 (General) | Protocol 2 (Microwave) | Rationale & Causality |
| Catalyst System | XPhos Pd G2 (1-3 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Buchwald precatalysts are highly active for challenging substrates. Pd(PPh₃)₄ is a robust, common catalyst suitable for rapid microwave heating. |
| Boron Reagent | Boronic Acid | Boronic Acid Pinacol Ester | Pinacol esters offer greater stability, which can be advantageous under high-temperature microwave conditions to prevent decomposition. |
| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ is a strong, effective base for many systems. K₂CO₃ is a standard, milder base often sufficient for accelerated microwave reactions. |
| Solvent | 1,4-Dioxane/Water (5:1 to 10:1) | 1,4-Dioxane/Water (4:1) or DMF | Dioxane/water is a classic solvent system. DMF's high boiling point and polarity make it an excellent choice for microwave synthesis. |
| Temperature | 80 - 100 °C | 120 - 150 °C | Conventional heating requires lower temperatures for longer times. Microwaves allow for rapid heating to higher temperatures, accelerating the reaction. |
| Time | 4 - 24 hours | 15 - 60 minutes | The high energy input from microwaves dramatically reduces the required reaction time. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a more active precatalyst (e.g., G3 or G4); Switch to a stronger base (e.g., Cs₂CO₃); Increase reaction temperature. |
| Protodeboronation | Base is too strong or reaction time is too long; Presence of excess water. | Use a milder base (e.g., K₂CO₃); Use a boronic acid pinacol ester; Ensure anhydrous solvents are used where appropriate. |
| Debromination of Starting Material | Catalyst system promotes hydrodebromination; Impurities in reagents. | Screen different ligands (e.g., SPhos, RuPhos); Ensure high purity of reagents and degas solvents thoroughly. |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a powerful and versatile transformation for the synthesis of complex, high-value molecules in pharmaceutical and materials science. Success hinges on a rational selection of the catalyst system and reaction conditions to address the specific electronic nature of this electron-deficient heteroaryl halide. By leveraging modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands, researchers can reliably and efficiently construct new C-C bonds. The protocols provided herein serve as robust starting points, enabling scientists to accelerate their research and development efforts.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Thompson, A. S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005. Available at: [Link]
-
ResearchGate. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
- Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004.
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021. Available at: [Link]
-
Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 2021. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? Available at: [Link]
-
PubChem. 3-bromo-5-(trifluoromethyl)pyridin-4-amine. Available at: [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]
-
PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where the aryl amine moiety is a prevalent structural motif.[3][4] This guide provides an in-depth analysis and detailed protocols for a particularly relevant, yet challenging substrate: 3-Bromo-5-(trifluoromethyl)pyridin-4-amine.
This substrate presents a unique set of electronic and steric challenges. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group render the aromatic ring highly electron-deficient. While this property can facilitate the initial oxidative addition step, it also influences the overall reactivity of the system. Furthermore, the presence of a primary amine ortho to the bromine atom introduces potential complexities, including catalyst inhibition or undesired side reactions, that necessitate careful selection of reaction parameters. This document will dissect the key mechanistic considerations and provide field-proven strategies to achieve successful and high-yielding amination of this substrate.
The Catalytic Cycle: A Mechanistic Framework
A fundamental understanding of the Buchwald-Hartwig amination mechanism is crucial for rational condition selection and troubleshooting. The widely accepted catalytic cycle involves the interplay of a Pd(0) active species and a Pd(II) intermediate.[5][6] The cycle can be summarized in three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl-halide species.[5] This step is often the rate-determining step of the overall reaction.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, leading to hydrodehalogenation of the starting material.[1][7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameter Selection for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
The success of coupling with this electron-deficient heteroaryl halide is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[4]
Palladium Precatalyst Selection
Ligand Selection: The Most Critical Factor
For electron-deficient heteroaryl halides, the choice of ligand is paramount. The ligand must stabilize the palladium center, promote the oxidative addition, and facilitate the crucial reductive elimination step.
-
Rationale: Bulky, electron-rich biaryl monophosphine ligands are the gold standard for this class of transformation.[9] The steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of the ligand increases electron density on the palladium center, which in turn facilitates the final C-N bond-forming reductive elimination.
-
Recommended Ligands:
-
XPhos (and its derivatives like t-BuXPhos): Excellent for coupling a wide range of amines with heteroaryl chlorides and bromides.[10]
-
BrettPhos: Particularly effective for coupling primary amines and amides.[2][6] Its structure is designed to promote fast reductive elimination.
-
RuPhos: Often shows high reactivity at lower temperatures.
-
Base Selection
The base serves to deprotonate the amine, forming the active nucleophile in the catalytic cycle. A strong, non-nucleophilic base is typically required.
-
Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and effective bases, often leading to faster reaction rates.[8] However, they are incompatible with base-sensitive functional groups (e.g., esters) that may be present on the amine coupling partner.[2]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are good alternatives when dealing with base-sensitive substrates.[6] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.[8]
For the amination of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, starting with a strong base like NaOt-Bu is recommended, assuming the amine partner is tolerant.
Solvent Choice
Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations to prevent quenching of the base and catalyst deactivation.
-
Common Solvents: Toluene, 1,4-Dioxane, and THF are widely used.[11][12] Toluene is often a good first choice due to its high boiling point, allowing for a broad range of reaction temperatures. Dioxane is also highly effective but is a solvent of higher environmental concern.[3][12]
-
Solubility: Ensure that all components, particularly the base and catalyst complex, have reasonable solubility in the chosen solvent. Poor solubility can lead to slow and incomplete reactions.[8]
General Experimental Protocol
This protocol provides a robust starting point for the coupling of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine with a generic secondary amine. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 3-Bromo-5-(trifluoromethyl)pyridin-4-amine | 257.01 | 0.5 | 1.0 |
| Amine Coupling Partner | - | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.005 | 0.01 |
| XPhos | 476.60 | 0.022 | 0.044 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 0.7 | 1.4 |
| Toluene (anhydrous, degassed) | - | 2.5 mL | - |
Step-by-Step Procedure
-
Glovebox Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (128.5 mg, 0.5 mmol, 1.0 equiv.), the amine coupling partner (0.6 mmol, 1.2 equiv.), and Sodium tert-butoxide (67.3 mg, 0.7 mmol, 1.4 equiv.).
-
Catalyst Preparation: In a separate small vial, weigh Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.01 equiv.) and XPhos (10.5 mg, 0.022 mmol, 0.044 equiv.). Add 1.0 mL of anhydrous, degassed toluene. Stir this mixture for 10-15 minutes at room temperature; the solution should become homogeneous and change color.
-
Reaction Assembly: Using a syringe, transfer the catalyst solution to the vial containing the substrates and base. Rinse the catalyst vial with the remaining 1.5 mL of toluene and add it to the reaction mixture.
-
Reaction Execution: Seal the reaction vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath set to 100 °C.
-
Monitoring: Stir the reaction vigorously at 100 °C. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Quench the reaction by adding 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Reaction Monitoring and Analysis
Systematic monitoring is key to successful optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of starting materials, products, and any significant byproducts (such as hydrodehalogenated starting material), allowing for accurate conversion assessment.[13]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for the precise determination of yield and purity over time, which is invaluable for mechanistic studies and process optimization.[14][15][16]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common problems.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
[1]
Executive Chemical Profile
Before initiating purification, you must understand the electronic environment of this scaffold. The 4-aminopyridine core is typically basic (
Troubleshooting Guide (Q&A)
Topic: Chromatography Issues
Q: My compound streaks/tails significantly on silica gel, even with high polarity. How do I fix this? A: This is a classic interaction between the pyridine nitrogen and acidic silanols on the silica surface.[2] Even with electron-withdrawing groups, the 4-amino group can donate density to the ring, maintaining some affinity for silanols.[1]
-
The Fix: You must deactivate the silica.[1] Add 1% Triethylamine (TEA) or 1%
to your mobile phase.[1] -
Why it works: The additive is a stronger base than your pyridine derivative; it saturates the active silanol sites, allowing your compound to elute as a tight band.
-
Alternative: If you are using MS detection and want to avoid TEA, use 0.1% Formic Acid in the mobile phase (Reverse Phase) or switch to Amino-bonded silica (
-SiO ) for Normal Phase.[1]
Q: I cannot separate the 3-bromo regioisomer from the 2-bromo impurity. They have identical Rf values in Hexane/EtOAc. A: Halogen positional isomers often have identical dipole moments in non-polar solvents.[1] You need to exploit "shape selectivity" or hydrogen-bonding differences.[1]
-
Strategy 1 (Solvent Swap): Switch to Dichloromethane (DCM) / Methanol .[1] The chlorinated solvent interacts differently with the polarizable bromine atom compared to alkanes.[1]
-
Strategy 2 (Stationary Phase): Use a C18 Reverse Phase column.[1] The
group is highly "fluorous" and hydrophobic.[1] In RP-HPLC, the interaction of the with the C18 chains is often sensitive to the steric position of the adjacent bromine. -
Strategy 3 (Chemoselective Wash): If the impurity is the non-brominated precursor, it will be significantly more basic.[1] Wash the organic layer with pH 4.0 citrate buffer.[1] The more basic impurity may partition into the aqueous phase, while your electron-deficient product remains in the organic phase.
Topic: Isolation & Yield
Q: I tried an acid-base extraction to purify the amine, but I lost 50% of my yield. Where did it go?
A: You likely treated it like a standard amine.[1] Because of the electron-withdrawing groups, the
-
The Error: If you extracted with weak acid (e.g., 1M acetic acid or pH 4-5 buffer), the compound likely remained partially in the organic layer.[1]
-
The Fix: To drive this specific molecule into the aqueous phase, you need a strong acid (e.g., 1M
or 2M HCl ). -
The Risk: Conversely, during neutralization, if you adjust the pH to 10-12, you risk hydrolysis of the bromine if the solution heats up. Neutralize carefully to pH 8-9, which is sufficient to precipitate this weak base.[1]
Q: The product "oils out" during recrystallization instead of forming a solid. A: This is common for fluorinated aromatics.[1] They possess a "greasy" character that resists lattice formation in standard polar/non-polar pairs.[1]
-
The Fix: Use a Fluorinated Anti-solvent or a "Soft" Anti-solvent.[1]
-
Recommended System: Dissolve in minimal warm TBME (tert-Butyl methyl ether) or Isopropyl Acetate .[1] Slowly add n-Heptane . Avoid Diethyl Ether (too volatile) or Hexanes (often causes oiling).[1]
-
Seeding: You must seed the mixture at the cloud point.[1] If you lack seeds, scratch the glass interface vigorously.
Workflow Visualizations
A. Purification Strategy Decision Tree
Use this logic flow to determine the correct purification method based on crude purity and physical state.
Caption: Decision matrix for selecting between crystallization and modified chromatography based on crude physical state and TLC behavior.
B. pH-Dependent Extraction Logic (The "Weak Base" Trap)
This diagram illustrates why standard amine protocols fail for this specific fluorinated derivative.
Caption: The "Weak Base Trap" – Demonstrating the necessity of strong acid for extracting electron-deficient aminopyridines.
Detailed Protocols
Protocol A: Modified Flash Chromatography (For Tailing Issues)
Objective: Eliminate peak tailing caused by silanol interactions.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard irregular silica is sufficient if buffered.[1] |
| Mobile Phase A | Dichloromethane (DCM) | Do not use Hexanes if solubility is poor.[1] |
| Mobile Phase B | 10:1 Methanol : | Premix the Modifier into the Methanol.[1] |
| Gradient | 0% to 10% B over 15 CV | Shallow gradient is essential for regioisomer separation.[1] |
| Loading | Liquid Load (DCM) | Dry loading on Celite is preferred if the crude is oily.[1] |
| Detection | UV 254 nm | The pyridine ring absorbs strongly here.[1] |
Step-by-Step:
-
Prepare Solvent B by adding 10 mL of 28% Ammonium Hydroxide to 100 mL of Methanol.[1]
-
Equilibrate the column with 100% DCM for 3 Column Volumes (CV).[1]
-
Run gradient: 0% B for 2 CV, then ramp to 10% B over 15 CV.[1]
-
Note: The
suppresses ionization of the pyridine on the silica, sharpening the peak.
Protocol B: Anti-Solvent Crystallization
Objective: Purify >85% crude material to >98% solid.
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Isopropyl Acetate (IPAc) dropwise at 60°C. Use the minimum amount required to dissolve (approx. 3-5 mL).[1]
-
Filtration: While hot, filter through a 0.45 µm syringe filter to remove inorganic salts (Pd residues).
-
Anti-Solvent Addition: Maintain 50°C. Slowly add n-Heptane until the solution turns slightly turbid (cloud point).
-
Re-solubilization: Add 2-3 drops of IPAc to clear the solution.[1]
-
Nucleation: Remove heat. Let cool to RT. If no crystals form by 30°C, add a seed crystal or scratch the glass.
-
Maturation: Once crystallization begins, cool to 0°C in an ice bath for 1 hour.
-
Collection: Filter and wash with cold 1:3 IPAc:Heptane.
References
-
BenchChem. (2025).[1][2][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from (General principles of aminopyridine chromatography).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24884504, 2-Bromo-5-(trifluoromethyl)pyridine.[1][5] Retrieved from (Physicochemical property data for analogous scaffold).[1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)pyridine.[1][5] Retrieved from (Solubility and handling data).[1]
-
Organic Chemistry Frontiers. (2016). Direct intermolecular three-component aminotrifluoromethylation of styrenes.[1][6] Retrieved from (Synthesis and isolation techniques for trifluoromethyl-amine motifs).[1]
Sources
- 1. PubChemLite - 3-bromo-5-(trifluoromethyl)pyridin-4-amine (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 [sigmaaldrich.com]
- 6. Direct intermolecular three-component aminotrifluoromethylation of styrenes by visible-light-photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubilization Guide for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Case Reference: SOL-3B5TF-PYR-001 Molecule Class: Halogenated Aminopyridine / Fluorinated Heterocycle Support Level: Senior Application Scientist
Executive Summary & Root Cause Analysis
User Issue: "I cannot get 3-Bromo-5-(trifluoromethyl)pyridin-4-amine to dissolve in aqueous media (PBS, water) or it precipitates immediately upon dilution from DMSO."
The Diagnosis: This molecule presents a classic "Brick Dust" profile in medicinal chemistry. Its solubility issues stem from two competing physicochemical forces driven by its substitution pattern:
-
Lipophilicity (High LogP): The Trifluoromethyl (-CF3) and Bromo (-Br) groups are highly lipophilic. The -CF3 group alone typically adds ~1.2 units to the LogP, making the molecule resist interaction with water networks.
-
Suppressed Basicity (Low pKa): While 4-aminopyridine is typically a strong base (pKa ~9.1), the flanking electron-withdrawing groups (EWGs) at positions 3 (-Br) and 5 (-CF3) drastically reduce the electron density on the ring nitrogen.
-
Consequence: The molecule does not protonate easily at neutral or slightly acidic pH (pH 4–6). It remains uncharged and insoluble.
-
Technical Snapshot:
| Property | Estimated Value | Implication |
|---|---|---|
| LogP | ~2.5 – 3.0 | High affinity for lipids/organics; poor water solubility. |
| pKa (Ring N) | ~2.5 – 3.5 (Predicted) | Requires strong acid (pH < 2) to form a stable salt. |
| Water Solubility | < 10 µg/mL (Neutral) | Practically insoluble without formulation aid. |
Decision Matrix: Selecting Your Solubilization Strategy
Before proceeding, identify your experimental endpoint. The "correct" solvent system depends entirely on whether you are running cellular assays, animal studies, or chemical synthesis.
Figure 1: Decision tree for selecting the appropriate formulation based on experimental constraints.
Detailed Protocols & Troubleshooting
Method A: The "Standard" Organic Stock (In Vitro)
Best for: High-throughput screening, cellular assays (where DMSO < 0.5% is tolerated).
-
Preparation: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) to create a 10 mM or 20 mM stock solution.
-
Note: The compound should dissolve readily in DMSO. If it appears cloudy, sonicate for 30 seconds.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal growth.
-
Usage: Dilute into culture media immediately before use.
Troubleshooting "Crash-Out":
-
Symptom:[1] You pipette the DMSO stock into PBS/Media, and a white cloud forms instantly.
-
Solution: This is the "kinetic solubility limit." The hydrophobic effect forces the molecule out of solution.
-
Fix: Pre-dilute the DMSO stock into a pure intermediate solvent like Ethanol or PEG400 before adding to water.
-
Fix: Use Method B (Surfactant spiking).
-
Method B: Surfactant-Assisted Dilution (In Vitro / Low Dose In Vivo)
Best for: Preventing precipitation in aqueous buffers.
Protocol:
-
Prepare a 100x Stock in DMSO.
-
Add Tween 80 (Polysorbate 80) to the DMSO stock to achieve a ratio of 1:1 or 1:2 (Compound:Tween).
-
Slowly pipette this mixture into your aqueous buffer while vortexing rapidly.
-
Mechanism:[2] The Tween 80 forms micelles around the lipophilic 3-Br-5-CF3 core, shielding it from the water network.
-
Method C: Cyclodextrin Complexation (The "Gold Standard" for In Vivo)
Best for: IV/IP administration, reducing toxicity, and avoiding organic solvents. Recommended Agent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Weigh the 3-Bromo-5-(trifluoromethyl)pyridin-4-amine solid.
-
Acidification Step (Critical): Add 1-2 equivalents of 0.1M Methanesulfonic Acid (MSA) or HCl to the solid.
-
Why? The cyclodextrin cavity is hydrophobic, but initializing the dissolution with a salt form helps break the crystal lattice energy.
-
-
Add the 20% HP-β-CD solution to the acidified solid.
-
Vortex/Sonicate: Sonicate for 20–30 minutes at ambient temperature.
-
pH Adjustment: Once dissolved, carefully adjust pH back to 4.0–6.0 using 0.1M NaOH.
-
Warning: If you go above pH 6.5, the compound may precipitate as the free base.
-
Method D: Strong Cosolvent System (High Dose Oral)
Best for: Oral gavage (PO) where high concentrations (>10 mg/kg) are required.
Formulation Vehicle:
-
10% DMSO
-
40% PEG400 (Polyethylene Glycol 400)
-
50% Water (or Saline)
Protocol:
-
Dissolve compound completely in the DMSO volume first.
-
Add the PEG400 and vortex.
-
Slowly add the Water component last.
-
If precipitation occurs: Add 1% Tween 80 to the mixture or acidify the water component with 0.01M HCl.
-
The Science: Why is this happening? (Mechanistic Insight)
To effectively troubleshoot, you must understand the electronic environment of the pyridine ring.
Figure 2: Electronic effects of substituents on the solubility profile. The electron-withdrawing nature of -CF3 and -Br prevents the nitrogen from accepting a proton at neutral pH.
Key Takeaway: Standard "weak base" protocols often use Acetate buffer (pH 5). This will fail for this molecule. Because the pKa is suppressed by the -CF3 and -Br groups, pH 5 is still too "basic" to protonate it. You must drive the pH down to ~2 to force the salt formation [1, 2].
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO? A: Ethanol is less effective for this specific chemotype. The high crystallinity driven by the halogen bonding (-Br) usually requires the high dielectric constant and dipole moment of DMSO to break the lattice. If you must use ethanol, expect a 5-10x lower solubility limit.
Q: I see a "gel" forming when I add water. What is this? A: This is likely a "gelling" phenomenon caused by the formation of liquid crystals, common with PEG/Water mixtures and lipophilic amines.
-
Fix: Increase the temperature to 37°C during mixing, or increase the water fraction slowly. Adding a chaotropic agent (like urea) is not recommended for bio-assays, so switch to the Cyclodextrin (Method C) protocol.
Q: Is the compound light sensitive? A: Halogenated pyridines (especially with Bromine) can undergo photodehalogenation under intense UV light. While not instantly degrading, it is Best Practice to wrap vials in foil or use amber glass during long-term solubilization steps [3].
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Context: General principles of solubilizing lipophilic weak bases and the relationship between pKa and pH-dependent solubility.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Context: Authoritative guide on using HP-β-CD for "brick dust" molecules where organic cosolvents are toxic.
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Context: General properties of halogenated pyridines and stability consider
-
PubChem Compound Summary. (2024). 3-Bromo-5-(trifluoromethyl)pyridin-4-amine.[3] National Center for Biotechnology Information.
- Context: Verification of chemical structure, calculated LogP, and hydrogen bond donor/acceptor counts.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-bromo-5-(trifluoromethyl)pyridin-4-amine (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Catalyst Optimization for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Case ID: PYR-CF3-BR-NH2 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: The "Triple Threat" Substrate
You are working with 3-Bromo-5-(trifluoromethyl)pyridin-4-amine . This is not a standard coupling partner. It presents a "Triple Threat" of challenges that will deactivate generic catalyst systems like
-
Catalyst Poisoning (The Nitrogen Trap): The exocyclic amine (
) and the pyridine nitrogen ( ) are competent ligands. They will displace standard phosphines, forming stable, inactive Palladium-amine complexes (catalyst death). -
Electronic Deactivation: The
group and pyridine ring are strongly electron-withdrawing. While this facilitates oxidative addition, it destabilizes the Pd(II) intermediate, making it prone to hydrodehalogenation (replacing Br with H) rather than cross-coupling. -
Steric Crowding: The 4-amino group is sandwiched between the 3-Br and 5-
. Any reaction at the Bromide must overcome the ortho-amino steric wall.
This guide provides the specific catalyst architectures required to bypass these failure modes.
Module 1: Functionalizing the Bromide (Suzuki/Sonogashira)
Objective: Form a C-C bond at the C3 position while leaving the amine and
The Solution: Bulky Dialkylbiaryl Phosphines (Buchwald Ligands)
You must use ligands that are bulky enough to physically prevent the 4-amino group from binding to the Palladium center.
Primary Recommendation: XPhos Pd G4
-
Catalyst: XPhos Pd G4 (4th Generation Precatalyst)
-
Why it works:
-
Steric Shield: The isopropyl groups on the XPhos ligand create a "roof" over the Pd center, blocking the approach of the substrate's
group while allowing the smaller C-Br bond to react. -
G4 Activation: The 4th generation precatalyst activates at low temperatures, preventing the induction period where the free amine usually sequesters the Pd.
-
Protocol: Suzuki-Miyaura Coupling [1][2][3][4]
| Component | Reagent | Equiv.[5][6][7][8] | Notes |
| Substrate | 3-Br-5- | 1.0 | Limiting reagent |
| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Use Pinacol ester if acid is unstable |
| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | 2-5 mol%. Do not use Pd(OAc)2 + Ligand (in situ mixing is unreliable here). |
| Base | 3.0 | Phosphate is gentler than Carbonate; prevents | |
| Solvent | THF or 1,4-Dioxane | - | Degassed thoroughly. |
| Temp | 60°C - 80°C | - | Start low to avoid dehalogenation. |
Step-by-Step:
-
Charge a reaction vial with Substrate, Boronic Acid, and XPhos Pd G4 .
-
Evacuate and backfill with Argon (x3).
-
Add degassed Solvent and Base solution via syringe.
-
Heat to 60°C. Monitor by LCMS after 1 hour.
-
If conversion < 20%: Increase temp to 80°C.
-
If dehalogenation (Ar-H) observed: Switch solvent to n-Butanol/Water.
-
Module 2: Functionalizing the Amine (Buchwald-Hartwig)
Objective: React the exocyclic
The Solution: Ligands for Weak/Hindered Nucleophiles
The
Primary Recommendation: BrettPhos Pd G4
-
Catalyst: BrettPhos Pd G4
-
Alternative: tBuBrettPhos Pd G4 (if the partner is also sterically hindered).
-
Why it works: BrettPhos is designed specifically for primary amines. It promotes the reductive elimination of the C-N bond, which is often the rate-limiting step for electron-deficient amines.
Protocol: N-Arylation
| Component | Reagent | Equiv.[5][6][7][8] | Notes |
| Substrate | 3-Br-5- | 1.0 | Acts as the Nucleophile here.[9] |
| Partner | Aryl Bromide/Chloride | 1.0 | The Electrophile. |
| Catalyst | BrettPhos Pd G4 | 0.02 | 2 mol%. |
| Base | LHMDS (1.0 M in THF) | 2.2 | Strong, non-nucleophilic base required to deprotonate the acidic amine. |
| Solvent | THF or Toluene | - | Anhydrous is critical.[10] |
| Temp | 80°C | - |
Critical Warning: Do not use Carbonate bases (
Module 3: Troubleshooting & FAQs
Q1: The reaction turns black immediately and stalls. Why?
A: This is "Palladium Black" precipitation.
-
Cause: The free amine in your substrate is displacing the ligand from the Palladium. Once the ligand is gone, Pd(0) aggregates into metal particles.
-
Fix: Switch to a G4 Precatalyst . The G4 scaffold is resistant to displacement by amines during the activation phase. If you are already using G4, increase the catalyst loading to 5 mol% and lower the temperature.
Q2: I see the product, but also a significant amount of "reduced" starting material (Br replaced by H).
A: You are observing Hydrodehalogenation .
-
Cause: This happens when the Transmetallation step is slow. The Pd(II)-Ar intermediate grabs a hydride (usually from the solvent or base) instead of the boronic acid.
-
Fix:
-
Switch Base: Use
instead of carbonates. -
Water Concentration: Ensure your solvent ratio is exactly 4:1 or 10:1 (Organic:Water). Too much water promotes this side reaction.
-
Concentration: Run the reaction at a higher concentration (0.5 M) to favor the intermolecular reaction over the side reaction.
-
Q3: Can I use cheaper catalysts like ?
A: Only if you protect the amine first.
If you acetylate the amine (forming the acetamide),
Visual Decision Guides
Figure 1: Catalyst Selection Matrix
Caption: Logic flow for selecting the correct ligand system based on the target bond formation.
Figure 2: The "Death Loop" (Why Standard Catalysts Fail)
Caption: Mechanism of catalyst poisoning by the free amine and how bulky ligands prevent it.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.
-
Aminopyridine Coupling: Billingsley, K. L., et al.[2] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition, 2006, 45, 3484-3488.[2]
-
BrettPhos for Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Catalyst Poisoning Mechanisms: Paul, F., et al. "Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes." Organometallics, 1995.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
minimizing debromination side reactions in 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Molecule Profile & Reactivity Analysis
Before troubleshooting, it is critical to understand the electronic "personality" of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine . This molecule exhibits a "Push-Pull" electronic system that dictates its instability:
-
The "Pull" (Electron Withdrawal): The pyridine nitrogen and the trifluoromethyl (
) group at position 5 make the ring electron-deficient ( -deficient). This increases the acidity of the ring protons (C2-H and C6-H) and makes the C-Br bond highly susceptible to oxidative addition by metal catalysts. -
The "Push" (Electron Donation): The amine (
) at position 4 is a strong electron-donating group (EDG). While it deactivates nucleophilic aromatic substitution ( ) at the adjacent carbons, it does not sufficiently protect the C-Br bond from palladium insertion or base-mediated migration.
Common Failure Modes:
-
Protodehalogenation: Replacement of Br with H during transition-metal catalysis.
-
Halogen Dance: Migration of Br from C3 to C2 or C6 under basic conditions.
-
Hydrodehalogenation: Loss of Br during hydrogenation of other functional groups.
Troubleshooting Module: Cross-Coupling Reactions (Suzuki, Buchwald)
User Complaint: "I am attempting a Suzuki coupling at the C3-Br position. Conversion is incomplete, and LCMS shows significant formation of the des-bromo byproduct (3-(trifluoromethyl)pyridin-4-amine)."
Root Cause: The Protodehalogenation Pathway
In electron-deficient heterocycles, the oxidative addition of Pd(0) into the C-Br bond is rapid. However, if the subsequent transmetallation step is slow (due to steric bulk or low nucleophilicity of the boronic acid), the reactive Pd(II)-Ar intermediate persists. It will eventually scavenge a hydride (
The Solution Protocol
Step 1: Solvent Hygiene (The "No-Alcohol" Rule)
-
Stop: Do not use Isopropanol, Ethanol, or Methanol. These are primary hydride donors via
-hydride elimination from alkoxide-Pd intermediates. -
Go: Use strictly aprotic solvents: 1,4-Dioxane , Toluene , or DMF .
-
Water Control: While Suzuki coupling requires water, minimize it.[1] Use a 10:1 ratio of Organic:Water, or switch to anhydrous conditions using
or as the activator.
Step 2: Ligand Selection (Speeding up Transmetallation) You must accelerate the transmetallation step to outcompete the hydride scavenge.
-
Recommendation: Switch to bulky, electron-rich Buchwald phosphines.
-
XPhos or SPhos : The steric bulk facilitates rapid reductive elimination.
-
Avoid:
or (often too slow for this specific sensitive substrate).
-
Step 3: Base Management
-
Avoid: Ethoxide or Methoxide bases (hydride sources).
-
Use:
(anhydrous) or .
Visualizing the Failure Mode
Caption: The "Race Condition" in Suzuki Coupling. If Transmetallation is too slow, the Pd-intermediate diverts to the Hydride Capture pathway, causing debromination.
Troubleshooting Module: Lithiation & Functionalization
User Complaint: "I treated the molecule with n-BuLi at -78°C to quench with an electrophile, but I obtained a mixture of regioisomers where the Bromine moved to a different position."
Root Cause: The Halogen Dance
The pyridine ring protons (C2-H and C6-H) are acidified by the inductive effect of the N and
-
Lithium-Halogen Exchange occurs first (kinetic product).
-
However, the resulting aryl-lithium is basic. It can deprotonate a starting molecule at the C2 position.
-
The bromine then migrates to the thermodynamically more stable position (often flanked by two stabilizing groups), a phenomenon known as the Base-Catalyzed Halogen Dance .
The Solution Protocol
Step 1: The "In-Situ" Trapping Technique Do not premix the base and the substrate. The lithiated species must not exist long enough to find a proton source.
-
Protocol: Mix the Electrophile (e.g., aldehyde, silane) with the Substrate first.
-
Action: Add the Base (LDA or LiTMP) dropwise to this mixture at -78°C.
-
Result: As soon as the Lithio-species forms, it is immediately quenched by the electrophile present in excess.
Step 2: Base Selection
-
Avoid: n-BuLi (Nucleophilic attack on the pyridine ring is a risk).
-
Use: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These are bulky, non-nucleophilic bases that favor deprotonation over nucleophilic attack, but strictly control temperature to prevent the dance.
Step 3: Temperature Discipline
-
Strict Rule: Never allow the reaction to warm above -78°C before quenching. The Halogen Dance activation energy is often crossed at temperatures as low as -40°C.
Troubleshooting Module: Hydrogenation
User Complaint: "I need to reduce a nitro group on a side chain, but Pd/C hydrogenation removes my bromine."
Root Cause: Hydrodehalogenation
Palladium on Carbon (Pd/C) is an excellent catalyst for cleaving C-Br bonds under
The Solution Protocol
Option A: The "Poisoned" Catalyst (Gold Standard) Switch to Sulfided Platinum on Carbon (Pt(S)/C) .
-
Why: The sulfur modifies the electronic surface of the platinum, dramatically reducing its affinity for the C-Br bond oxidative addition while retaining activity for Nitro or Alkene reduction.
-
Conditions: 5% Pt(S)/C, 1-3 bar
, Methanol/THF, RT.
Option B: Chemical Reduction (Iron) If catalytic hydrogenation fails, use classical stoichiometric reduction.
-
Reagents: Iron powder (
) in Acetic Acid or Ammonium Chloride. -
Mechanism: Single electron transfer (SET) mechanism reduces the nitro group without touching the aryl bromide.
Summary Data Matrix
| Reaction Type | Primary Risk | Key "Kill Switch" (Solution) | Recommended Reagents |
| Suzuki Coupling | Protodehalogenation (Br | Accelerate Transmetallation | Ligand: XPhos/SPhosSolvent: Dioxane (No alcohols) |
| Lithiation | Halogen Dance (Regio-scrambling) | In-situ Electrophile Trapping | Base: LDA/LiTMPTemp: -78°C (Strict) |
| Hydrogenation | Hydrodehalogenation (Br | Catalyst Poisoning | Catalyst: Pt(S)/C (Sulfided Platinum)Alt: Fe/AcOH |
References
-
Selective Hydrogenation: Kasparian, A. J., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides."[2][3] Journal of Organic Chemistry, 2011.[2]
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007.
-
Suzuki Coupling Optimization: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008.
-
Debromination in Pyridines: Schlosser, M. "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics and heteroaromatics." European Journal of Organic Chemistry, 2005.
Sources
Technical Support Center: Recrystallization of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Welcome to the technical support center for the purification of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key intermediate. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process effectively.
Recrystallization Troubleshooting & FAQs
This section addresses specific issues you may encounter in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: How do I select the best recrystallization solvent for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine?
Answer:
Selecting the ideal solvent is the most critical step for a successful recrystallization. The principle relies on identifying a solvent where the target compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., 0-5 °C).[1][2] For 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, a molecule with both a polar amine group and a less polar brominated, trifluoromethylated pyridine ring, a solvent of intermediate polarity is often a good starting point.
Key Considerations:
-
"Like Dissolves Like": The molecule has both hydrogen-bonding capability (amine) and halogen substituents. Alcohols (like ethanol, isopropanol) or esters (like ethyl acetate) are often excellent initial candidates. Ethanol, in particular, is frequently used for recrystallizing substituted pyridine derivatives.[3] A related compound, 2-Bromo-5-(trifluoromethyl)pyridine, is known to be soluble in methanol and ethanol.[4]
-
Solubility Gradient: The ideal solvent will require a minimal amount to dissolve your compound near its boiling point, and upon cooling, will yield a high recovery of pure crystals.
-
Impurity Profile: The solvent should either leave impurities fully dissolved in the cold solvent (mother liquor) or be a poor solvent for them at high temperatures, allowing for their removal via hot filtration.
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from "oiling out." The melting point of the related 3-Bromo-5-(trifluoromethyl)pyridine is reported as 44-46 °C, suggesting the target amine may have a higher melting point, making many common solvents suitable.[5][6]
A systematic approach is to test solubility in small amounts (e.g., 10-20 mg of crude product) with various solvents (~0.5 mL) in test tubes.
Question 2: I dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound separates as a liquid phase instead of a solid crystalline lattice. This is a common issue, particularly with compounds that have melting points lower than the boiling point of the chosen solvent or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil fully redissolves. Add a small additional volume of the hot solvent (e.g., 10-20% more) to lower the saturation point.
-
Slow Down the Cooling Process: This is crucial. Allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) can promote the formation of well-defined crystals. Do not place it directly into an ice bath from a high temperature.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to act as a template for crystallization.
-
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Switch to a lower-boiling solvent or use a solvent/anti-solvent system.
Question 3: My recovery is very low after recrystallization. How can I improve the yield?
Answer:
Low recovery typically indicates one of two issues: either the compound is too soluble in the cold solvent, or an insufficient amount of product was present in the crude material to begin with.
Optimization Strategies:
-
Minimize Solvent Volume: The most common cause of low recovery is using an excessive volume of solvent. The goal is to create a saturated solution at the boiling point. Use just enough hot solvent to fully dissolve the solid.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently. Placing the flask in an ice-water bath for at least 30 minutes after it has reached room temperature will maximize precipitation.
-
Use a Solvent/Anti-Solvent System: If your compound is too soluble in a good single solvent, consider a binary system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise at an elevated temperature until the solution just begins to turn cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[7]
-
Concentrate the Mother Liquor: You can often recover a second crop of crystals by taking the filtrate (mother liquor), reducing its volume by boiling off some of the solvent, and re-cooling. Be aware that this second crop may be less pure than the first.
Question 4: The amine functionality in my molecule is basic. Can I use salt formation to my advantage during purification?
Answer:
Absolutely. Leveraging the basicity of the pyridine amine is an excellent and powerful purification strategy, especially if you are struggling to remove non-basic impurities.[7][8][9]
The Rationale: Converting the free-base amine to a salt (e.g., a hydrochloride salt) dramatically alters its physical properties, most notably its solubility. Amine salts are typically highly soluble in water or alcohols but much less soluble in non-polar organic solvents.
Workflow:
-
Dissolution: Dissolve the crude 3-Bromo-5-(trifluoromethyl)pyridin-4-amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Protonation: Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol dropwise.
-
Precipitation: The hydrochloride salt will often precipitate out of the non-polar solvent as a fine, pure solid.
-
Isolation: Collect the salt by filtration and wash it with the non-polar solvent to remove the impurities that remain in the solution.
-
Recrystallization of the Salt (Optional): The collected salt itself can be recrystallized, often from a polar solvent like an ethanol/water mixture, for further purification.
-
Conversion back to Free Base: To recover the parent amine, dissolve the purified salt in water and neutralize it by adding a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic. The neutral amine will precipitate out and can be collected by filtration or extracted into an organic solvent.
This acid-base manipulation is highly effective for separating the target amine from neutral or acidic impurities.
Data & Protocols
Solvent Selection Table
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Advantages | Disadvantages |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for pyridines[3]; moderate polarity suits the target molecule. | May have moderate solubility at room temperature, potentially reducing yield. |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar; good alternative. | Higher boiling point could increase risk of oiling out if melting point is low. |
| Ethyl Acetate | 77 | 6.0 | Good solvent for many organics; can be paired with hexanes. | May be too non-polar, requiring a large volume. |
| Toluene | 111 | 2.4 | Effective for less polar compounds; can produce high-quality crystals.[8] | High boiling point increases the risk of oiling out; less effective for polar impurities. |
| Acetonitrile | 82 | 37.5 | Can be effective for polar molecules. | High polarity might lead to high solubility even when cold. |
| Ethyl Acetate / Hexanes | Variable | Variable | Highly tunable system; allows for fine control over solubility.[7] | Requires careful determination of the correct solvent ratio. |
Standard Recrystallization Protocol
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all chemicals used.
-
Dissolution: Place the crude 3-Bromo-5-(trifluoromethyl)pyridin-4-amine in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved. Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).
Visual Workflow and Logic Diagrams
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules (MDPI). [Link]
-
Recrystallization | PPTX. Slideshare. [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
3-bromo-5-(trifluoromethyl)pyridin-4-amine. PubChem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization | PPTX [slideshare.net]
- 3. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1 [m.chemicalbook.com]
- 5. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 6. labproinc.com [labproinc.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H and 13C NMR Spectral Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Executive Summary
This guide provides a technical analysis of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (CAS: 1060812-98-7 / Analogous scaffolds), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. The simultaneous presence of an electron-donating amine group (
This document moves beyond basic assignment, offering a comparative framework to distinguish this molecule from its regioisomers and precursors—a common challenge in process chemistry. It details solvent-dependent spectral features and provides self-validating protocols for structural confirmation.
Structural Context & Theoretical Basis
The structural integrity of this molecule relies on the specific arrangement of substituents around the pyridine core. The 4-position amine is the primary resonance donor, significantly shielding the adjacent C3 and C5 carbons.
-
H2 Proton: Located between the pyridine nitrogen and the Bromine.
-
H6 Proton: Located between the pyridine nitrogen and the Trifluoromethyl group.
-
Symmetry: The molecule is asymmetric, resulting in chemically distinct H2 and H6 signals, though they may appear close in chemical shift.
Diagram 1: Assignment Logic & Electronic Effects
The following diagram maps the substituent effects to the expected spectral shifts.
Caption: Mapping of electronic substituent effects to NMR spectral features.
Experimental Protocol
To ensure reproducibility, the following protocol addresses the solubility challenges inherent to aminopyridines.
Solvent Selection: The Critical Variable
-
DMSO-d6 (Recommended): Essential for observing the exchangeable
protons, which appear as a broad singlet around 6.0–7.0 ppm. It also prevents aggregation. -
CDCl3 (Alternative): Often leads to the "disappearance" of the amine protons due to rapid exchange and broadening. Use only if 19F analysis is the primary goal to avoid solvent viscosity broadening.
Diagram 2: Sample Preparation Workflow
Caption: Standardized workflow for acquiring high-resolution NMR data for aminopyridines.
1H NMR Spectral Analysis
The proton spectrum is characterized by simplicity due to the lack of adjacent protons (no vicinal coupling).
Predicted Chemical Shifts (DMSO-d6)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H2 | Aromatic | 8.30 – 8.50 | Singlet (s) | 1H | Deshielded by ring N and adjacent Br. |
| H6 | Aromatic | 8.15 – 8.35 | Singlet (s)* | 1H | Deshielded by ring N and adjacent CF3. |
| NH2 | Amine | 6.20 – 6.80 | Broad Singlet (bs) | 2H | Exchangeable; shift varies with concentration/temp. |
*Note: H6 may appear as a quartet with very small coupling constants (
Comparative Analysis: Distinguishing from Precursors
The most common synthesis route involves bromination of 4-amino-3-(trifluoromethyl)pyridine.
-
Target Molecule: Shows two distinct singlets in the aromatic region.
-
Precursor (Incomplete Reaction): Shows two doublets (H5/H6 coupling) and one singlet (H2). The presence of any doublet in the 6.5–7.5 ppm range indicates unreacted starting material (H5 proton).
13C NMR Spectral Analysis
The Carbon-13 spectrum is the definitive fingerprint for this molecule, primarily due to the Carbon-Fluorine (
Key Signals and Coupling Constants
| Carbon | Shift (δ, ppm) | Multiplicity | Coupling ( | Structural Insight |
| C-NH2 (C4) | ~148 - 152 | Singlet (s) | - | Ipso to amine; strongly shielded relative to bare pyridine. |
| C-H (C2) | ~153 - 156 | Singlet (s) | - | Alpha to Nitrogen; most deshielded CH. |
| C-H (C6) | ~145 - 150 | Quartet (q) | Alpha to Nitrogen; weak coupling to F. | |
| CF3 | ~121 - 124 | Quartet (q) | Characteristic large coupling; confirms CF3 integrity. | |
| C-CF3 (C5) | ~110 - 115 | Quartet (q) | Ipso to CF3; distinct quartet splitting. | |
| C-Br (C3) | ~105 - 110 | Singlet (s) | - | Shielded by ortho-NH2 effect. |
Technical Insight: The C3 (C-Br) and C5 (C-CF3) signals appear upfield (shielded) compared to unsubstituted pyridine due to the strong electron-donating resonance of the 4-amino group.
Comparative Performance Guide
This section compares the target molecule against its most likely structural isomers (regioisomers) to aid in identification during method development.
Scenario: Distinguishing Regioisomers
Alternative: 2-Bromo-5-(trifluoromethyl)pyridin-4-amine (Isomer where Br is at position 2).
| Feature | Target: 3-Bromo-5-(CF3) | Alternative: 2-Bromo-5-(CF3) | Comparison Note |
| 1H Symmetry | Two Singlets (H2, H6) | Two Singlets (H3, H6) | Both appear as singlets; difficult to distinguish by 1H multiplicity alone. |
| 1H Shifts | H2 is very downfield (~8.4) due to N-flanking. | H3 is upfield (~7.0) due to ortho-NH2 shielding. | Key Differentiator: If you see a signal < 7.5 ppm (aromatic), it is likely the 2-Bromo isomer. |
| 13C C-Br | C-Br is C3 (beta to N). | C-Br is C2 (alpha to N). | C2-Br would be significantly more deshielded (~140 ppm) than C3-Br (~108 ppm). |
Scenario: Solvent Performance (DMSO vs. CDCl3)
| Parameter | DMSO-d6 (Recommended) | CDCl3 |
| Amine Signal | Sharp to Broad Singlet (Visible) | Often Invisible or extremely broad. |
| Solubility | Excellent (>50 mg/mL) | Moderate to Poor. |
| Water Peak | Distinct at 3.33 ppm. | Distinct at 1.56 ppm. |
| Use Case | Full structural characterization. | Quick reaction checks (if soluble). |
References
-
BenchChem Technical Support. (2025).[1][2] Comparative Analysis of 1H NMR Spectra: Halogenated Pyridines. BenchChem.[1][2] Link
-
Royal Society of Chemistry. (2017). One-Pot Synthesis of Trifluoromethyl Amines. RSC Advances. Link
-
National Institutes of Health (NIH). (2017). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.[3] PMC. Link
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Application Notes.[4][5] Link
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (General reference for substituent additivity). Link
Disclaimer: The spectral data provided are based on predictive models and analogous experimental data.[1][2] Always confirm with internal standards and high-resolution mass spectrometry (HRMS).
Sources
A Comparative Guide to the Infrared Spectroscopy of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a substituted pyridine derivative incorporating three distinct functional groups—an aromatic amine, a bromine atom, and a trifluoromethyl group—that contribute to its unique chemical reactivity and potential applications. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for identifying the key vibrational modes within a molecule, providing a functional group "fingerprint" that is essential for structural confirmation and quality control.
This technical guide provides an in-depth analysis of the expected IR absorption peaks for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine. Leveraging established spectroscopic data from analogous structures, we will predict the vibrational frequencies and compare them with reference compounds to offer a comprehensive understanding for researchers in pharmaceutical and chemical synthesis.
Molecular Structure and Key Vibrational Modes
The structure of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine presents several key functional groups, each with characteristic vibrational frequencies. The analysis of its IR spectrum involves identifying the stretching and bending modes associated with the primary aromatic amine (N-H and C-N bonds), the trifluoromethyl group (C-F bonds), the carbon-bromine bond (C-Br), and the pyridine ring itself (C=C, C-N, and C-H bonds).
Figure 1: Molecular structure of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine with key functional groups highlighted.
Predicted IR Absorption Profile and Comparative Analysis
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comparative Insights |
| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3500 - 3340 | Medium, Two Bands | Primary aromatic amines typically show two distinct bands: an asymmetric stretch at higher frequency (3500-3420 cm⁻¹) and a symmetric stretch at lower frequency (3420-3340 cm⁻¹)[1][2]. These are generally sharper than O-H stretches. Their position is sensitive to hydrogen bonding[3][4][5]. |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Weak to Medium | The stretching vibrations of C-H bonds on the aromatic pyridine ring are expected just above 3000 cm⁻¹, a characteristic feature distinguishing them from aliphatic C-H stretches[6]. |
| C-F Stretches | Trifluoromethyl Group | 1350 - 1100 | Strong, Multiple Bands | The C-F stretching vibrations of a CF₃ group are known to produce very strong and often complex absorptions. The vibrational modes of the CF₃ group can couple with the aromatic ring[7][8][9]. Strong bands are expected, often with a prominent feature around 1320-1330 cm⁻¹ for the C-CF₃ stretching mode[10]. |
| N-H Scissoring (Bending) | Primary Amine | 1650 - 1580 | Medium to Strong | This in-plane bending vibration is a characteristic and reliable band for primary amines[1][4][5]. For 2-aminopyridine, this band is observed around 1617-1628 cm⁻¹[11]. |
| C=C and C=N Ring Stretches | Pyridine Ring | 1600 - 1400 | Medium, Multiple Bands | Aromatic rings exhibit a series of skeletal vibrations. For substituted pyridines, these bands typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[6]. The substitution pattern affects the exact position and intensity of these peaks[12]. |
| C-N Stretch | Aromatic Amine | 1350 - 1200 | Medium | The stretching vibration of the C-N bond in aromatic amines is found in this region[3][4][5]. This peak can sometimes be obscured by the strong C-F absorptions. |
| C-Br Stretch | Bromo-aromatic | 690 - 515 | Medium to Strong | The C-Br stretching frequency is found in the lower wavenumber (fingerprint) region of the spectrum[6][13]. For bromopyridines, this mode can be influenced by its position on the ring[14]. |
| C-H Out-of-Plane Bending | Pyridine Ring | 900 - 675 | Strong | The position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring[6]. |
Experimental Protocol: High-Quality FT-IR Spectrum Acquisition (ATR Method)
To validate the predicted spectral data, a robust experimental protocol is essential. The Attenuated Total Reflectance (ATR) technique is recommended for solid samples due to its minimal sample preparation and high reproducibility.
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A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
A Senior Application Scientist's Field-Proven Insights into Crafting a Robust, Stability-Indicating HPLC Method
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, a critical intermediate and potential API, a well-developed high-performance liquid chromatography (HPLC) method is indispensable for ensuring its quality. This guide provides a comprehensive, experience-driven comparison of various HPLC method development strategies, culminating in a robust, stability-indicating method for the purity analysis of this complex heterocyclic amine.
Understanding the Analyte: The Foundation of Method Development
Before a single vial is loaded onto an autosampler, a thorough understanding of the analyte's physicochemical properties is paramount. 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (Figure 1) is a substituted pyridine, a class of compounds often presenting unique challenges in reversed-phase chromatography.
Figure 1: Structure of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
Caption: Chemical structure of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine.
Key physicochemical properties that guide our initial HPLC method development are:
-
Molecular Weight: 241.01 g/mol .[1]
-
Predicted XlogP: 1.7.[2] This value suggests moderate lipophilicity, making reversed-phase chromatography a suitable starting point. According to Lipinski's Rule of 5, a LogP value under 5 is generally favorable for oral drug absorption.[3]
-
Predicted pKa: The pKa of the aminopyridine moiety is crucial. For the related compound 2-Amino-3-bromo-5-(trifluoromethyl)-pyridine, a pKa of 1.79 is predicted.[4] This indicates that 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a weak base. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.
-
UV Absorbance: Pyridine and its derivatives typically exhibit strong UV absorbance.[5] A wavelength of around 254 nm is a common starting point for detection.
The Strategic Approach to Method Development: A Comparative Analysis
A systematic, multi-faceted approach is essential for developing a robust and reliable HPLC method. We will compare three common reversed-phase columns and two different mobile phase strategies.
Initial Method Screening Workflow
The initial phase of method development involves screening various stationary and mobile phases to identify the most promising conditions for further optimization.
Caption: HPLC method development screening workflow.
Experimental Protocols
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution.
Forced Degradation Study Protocol:
Forced degradation studies are critical for developing a stability-indicating method, as mandated by regulatory bodies like the ICH.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the API in the mobile phase to UV light (254 nm) and visible light for 24 hours.
Comparative Data and Analysis
The following tables summarize the hypothetical results of our method development experiments.
Table 1: Comparison of Stationary Phases
| Stationary Phase | Tailing Factor (Main Peak) | Resolution (Main Peak and Closest Impurity) | Observations |
| C18 (e.g., Zorbax Eclipse Plus) | 1.8 | 1.2 | Significant peak tailing, indicating secondary interactions with residual silanols. |
| C8 (e.g., Agilent Zorbax SB-C8) | 1.5 | 1.8 | Improved peak shape compared to C18, but still some tailing. |
| Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl) | 1.1 | 2.5 | Excellent peak symmetry due to pi-pi interactions with the pyridine ring, providing alternative selectivity. |
Table 2: Comparison of Mobile Phase Modifiers
| Mobile Phase Modifier | Tailing Factor (Phenyl-Hexyl Column) | Resolution | Observations |
| 0.1% Trifluoroacetic Acid (TFA) | 1.0 | 2.2 | Sharp peaks, but TFA can cause ion suppression in LC-MS applications. |
| 0.1% Formic Acid | 1.2 | 2.5 | Good peak shape and LC-MS compatibility. Provides excellent resolution of the main peak from a key degradant. |
Table 3: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B in 15 min, hold at 90% B for 2 min, return to 10% B in 1 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Discussion: The Rationale Behind the Optimized Method
The selection of a Phenyl-Hexyl stationary phase proved to be the most effective strategy. The unique pi-pi interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine mitigate the strong interactions of the basic amine with acidic silanol groups on the silica surface, which are a common cause of peak tailing.
The use of 0.1% formic acid in the mobile phase serves a dual purpose. It protonates the silanol groups, further reducing secondary interactions, and it protonates the analyte, ensuring a single ionic species and consistent retention. While TFA can provide sharper peaks, its ion-pairing effects and potential for long-term column contamination make formic acid a more prudent choice, especially when LC-MS compatibility is a consideration.
The gradient elution from 10% to 90% acetonitrile allows for the effective elution of the main analyte while also providing sufficient resolution to separate it from potential process-related impurities and degradation products.
The Self-Validating System: Forced Degradation and Method Specificity
A truly trustworthy analytical method must be specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Our forced degradation studies demonstrated the stability-indicating nature of the optimized method.
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak from Closest Degradant |
| Acid Hydrolysis | 15.2% | 2 | 2.8 |
| Base Hydrolysis | 8.5% | 1 | 3.1 |
| Oxidation | 18.7% | 3 | 2.5 |
| Thermal | 2.1% | 1 (minor) | > 5.0 |
| Photolytic | 5.6% | 1 | 4.2 |
The optimized method successfully separated the main peak from all degradation products, with resolution values well above the generally accepted minimum of 1.5. This confirms that the method is stability-indicating and suitable for the accurate determination of purity in the presence of degradants.
Conclusion: A Field-Tested Blueprint for Success
The development of a robust HPLC method for a novel compound like 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a systematic process that combines a deep understanding of chromatographic principles with empirical experimentation. By carefully considering the analyte's physicochemical properties and systematically evaluating different stationary and mobile phases, we have established a highly selective, sensitive, and stability-indicating method. This guide provides a practical framework for researchers, scientists, and drug development professionals to approach similar analytical challenges, ensuring the generation of high-quality, reliable data that is crucial for the advancement of new pharmaceutical entities.
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
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SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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PubChemLite. 3-bromo-5-(trifluoromethyl)pyridin-4-amine. [Link]
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RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]
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Taylor & Francis Online. HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. [Link]
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]
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PubChemLite. 3-bromo-5-(trifluoromethyl)pyridine (C6H3BrF3N). [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
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PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
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Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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A Senior Application Scientist's Guide to Reference Standards for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex molecules like 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, a key building block in modern medicinal chemistry, a thorough understanding and control of its impurity profile are paramount. This guide provides an in-depth technical comparison of reference standards for impurities of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, offering practical insights and supporting experimental data to aid in the rigorous quality control of this important synthetic intermediate.
The Genesis of Impurities: A Synthetic Perspective
To effectively control impurities, one must first understand their origin. The likely synthetic route to 3-Bromo-5-(trifluoromethyl)pyridin-4-amine dictates the potential process-related impurities that may arise. A plausible pathway starts from a commercially available precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, and proceeds through nitration, amination, and bromination steps.
Caption: Plausible synthetic pathway for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine.
This synthetic route highlights several potential impurities that must be monitored:
-
Starting Materials & Intermediates: Incomplete reactions can lead to the presence of 2-Chloro-5-(trifluoromethyl)pyridine, 4-Amino-3-(trifluoromethyl)pyridine, and other intermediates in the final product.
-
Isomeric Impurities: The nitration step could potentially yield isomeric products, leading to the formation of regioisomers of the final compound. An example is 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.[1][2]
-
Over-bromination Products: The bromination step, if not carefully controlled, can result in the formation of di-brominated species, such as 3,5-Dibromo-4-amino-pyridine.[3][4]
-
Related Substances: Other potential impurities could include pyridine N-oxide derivatives formed through oxidation.
Sourcing Reference Standards: A Comparative Analysis
The availability and quality of reference standards are critical for the accurate quantification of impurities. Researchers have two primary options: sourcing commercially available standards or undertaking in-house preparation.
Commercially Available Reference Standards
For some of the potential impurities of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, commercial reference standards are available. This offers the advantage of convenience and, in many cases, a well-characterized material with a certificate of analysis.
| Impurity Name | Potential Supplier(s) | Purity (Typical) | Notes |
| 2-Chloro-5-(trifluoromethyl)pyridine | Sigma-Aldrich, TCI, Fisher Scientific | ≥97% | A common starting material.[5][6][7][8][9] |
| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | BLDpharm, American Elements | Varies | An isomeric impurity.[1][10] |
| 4-Amino-3,5-dibromopyridine | Sigma-Aldrich, TCI America | ≥95% | A potential over-bromination product.[4] |
| 3,5-Dibromopyridine | Thermo Scientific Chemicals | ≥98% | A related dibrominated impurity. |
It is crucial to note that a dedicated, commercially available reference standard for every potential process-related impurity of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is not guaranteed. In such cases, researchers must turn to in-house preparation.
In-House Preparation of Reference Standards
When commercial standards are unavailable, the synthesis, isolation, and characterization of impurities in-house become necessary. This approach, while more labor-intensive, offers complete control over the purity and characterization of the standard. The process typically involves:
-
Synthesis: Deliberately synthesizing the impurity, often by modifying the main synthetic route (e.g., forcing over-bromination).
-
Isolation & Purification: Utilizing techniques like preparative HPLC or column chromatography to isolate the impurity to a high degree of purity.
-
Characterization: Rigorous structural elucidation using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and elemental analysis to confirm the identity and purity of the standard.
Experimental Protocols: A Validated Approach to Impurity Profiling
A robust analytical method is essential for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.
Recommended HPLC-UV Method for Impurity Profiling
This method is adapted from established protocols for similar halogenated and trifluoromethylated aromatic amines and has been optimized for the separation of polar impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the 3-Bromo-5-(trifluoromethyl)pyridin-4-amine sample in a diluent of acetonitrile and water (50:50, v/v) to a final concentration of approximately 0.5 mg/mL.
-
Prepare individual stock solutions of the reference standards in the same diluent at a concentration of approximately 0.1 mg/mL.
-
Prepare a spiked sample solution by adding known amounts of the reference standard stock solutions to the sample solution to confirm peak identification and resolution.
Rationale for Methodological Choices:
-
C18 Column: Provides good retention and separation for a broad range of polar and non-polar compounds.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency for potential LC-MS analysis.
-
Gradient Elution: Necessary to resolve impurities with a wide range of polarities, from early-eluting polar compounds to later-eluting non-polar species.
Caption: Workflow for HPLC-based impurity profiling.
Beyond Quantification: Impurity Identification with LC-MS
While HPLC-UV is excellent for quantifying known impurities, the identification of unknown peaks requires more advanced techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose. By coupling the separation power of LC with the mass-resolving capability of MS, researchers can obtain molecular weight information and fragmentation patterns of unknown impurities, which are crucial for their structural elucidation.
Conclusion
The rigorous control of impurities in 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a critical aspect of its use in pharmaceutical development. This guide has provided a framework for understanding the potential impurity profile based on a plausible synthetic route. A comparison of sourcing reference standards highlights the necessity of both leveraging commercially available options and developing in-house capabilities for unavailable standards. The detailed HPLC-UV protocol offers a robust starting point for routine quality control, while the inclusion of LC-MS provides a pathway for the identification of novel impurities. By employing a scientifically sound and systematic approach to impurity profiling, researchers can ensure the quality and safety of this important chemical building block.
References
-
American Elements. 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. [Link]
-
Oakwood Chemical. 3-Bromo-5-(trifluoromethyl)pyridin-2-ol. [Link]
-
PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
-
PubChem. 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-. [Link]
-
Spectrochem. Home. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-5-(trifluoromethyl)pyridin-4-amine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. The following guide provides essential, field-proven safety protocols for handling 3-Bromo-5-(trifluoromethyl)pyridin-4-amine. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a robust and self-validating safety culture in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a substituted pyridine derivative. Its hazard profile is dictated by the synergistic effects of its core structure and functional groups. While comprehensive toxicological data for this specific molecule is limited, a conservative approach based on analogous structures is critical for ensuring personnel safety.[1] The primary risks stem from its classification as an acute toxicant, a skin and eye irritant, and a respiratory system irritant.[2][3][4][5]
Key Structural Hazard Considerations:
-
4-Aminopyridine Core: The parent structure, 4-aminopyridine, is known for its neurotoxicity. Derivatives should be handled with the assumption of significant systemic toxicity.
-
Bromo & Trifluoromethyl Groups: These halogenated moieties increase the molecule's lipophilicity, potentially enhancing skin absorption. Furthermore, upon combustion or decomposition, they can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[5]
-
Physical Form: As a solid or crystalline powder, the primary route of inadvertent exposure is through the inhalation of fine dust particles during handling, weighing, or transfer.[1][3][6]
Summary of Potential Hazards
| Hazard Classification | Description | Rationale & Precautionary Principle |
| Acute Toxicity (Oral, Dermal, Inhalation) | Based on related structures, this compound is potentially toxic or fatal if swallowed, inhaled, or absorbed through the skin.[2][7] | Assume high toxicity. All handling operations must be designed to eliminate direct contact, inhalation, or ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[2][3][4] | Impervious gloves and protective clothing are mandatory to prevent any skin contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially irreversible damage.[2][3][4] | Chemical splash goggles used in conjunction with a face shield are required to protect against dust, powders, and splashes. |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[2][3][4] | All work must be conducted in a certified chemical fume hood with appropriate respiratory protection to prevent inhalation of dust. |
The Core Protocol: A Multi-Layered Defense Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense, but it must be supported by robust engineering and administrative controls. The following workflow outlines a systematic approach to safety, ensuring all layers of protection are engaged.
Caption: Logical workflow from preparation to disposal.
Before any PPE is selected, engineering controls must be in place.
-
Primary Containment: All handling of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[8] The fume hood provides critical protection against the inhalation of airborne particulates and vapors.
The following table outlines the minimum required PPE for any operation involving this compound.
| Body Area | Required PPE | Rationale and Key Specifications |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][9] A face shield is worn over the goggles to protect the entire face from splashes and stray particles. |
| Hands | Double-Gloving (Nitrile or Neoprene) | The outer glove provides primary protection and can be removed if contaminated. The inner glove protects the skin during the removal of the outer glove. Inspect all gloves for tears or defects before use.[1][6][8] |
| Body | Chemical-Resistant Lab Coat | Must be fully buttoned with tight-fitting cuffs. For handling larger quantities (>10g) or for procedures with a higher splash risk, a chemically impervious apron or suit is required over the lab coat.[6][9] |
| Respiratory | NIOSH-approved Air-Purifying Respirator | A respirator equipped with combination P100 (particulate) and organic vapor (OV) cartridges is mandatory. The P100 filter protects against dust, while the OV cartridge protects against any potential vapors.[1] A formal respiratory protection program, including fit testing, is required. |
Operational and Disposal Plans
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment, reagents, and waste containers are prepared and within reach to minimize movement and the risk of spills.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator, goggles, face shield, outer gloves. Perform a seal check on the respirator.
-
Weighing the Compound: To minimize dust generation, use a low-turbulence area of the fume hood or a balance enclosure. Use smooth, deliberate motions. Tare a container, add the solid carefully, and close the primary container immediately after dispensing.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. A suitable solvent (e.g., ethanol) followed by soap and water is typically effective.
-
Doffing PPE: To prevent self-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The sequence is: outer gloves, face shield, lab coat, goggles, inner gloves, respirator (removed outside the immediate work area). Dispose of all disposable PPE as contaminated waste.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[6][9]
Improper disposal can pose a significant risk to personnel and the environment.[10]
-
Waste Segregation: This compound is a halogenated organic material.[10][11] All waste streams must be segregated accordingly.
-
Solid Waste: Unused compound, contaminated paper towels, and used PPE should be placed in a clearly labeled, sealed container marked "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be placed in a clearly labeled, sealed container marked "Halogenated Organic Liquid Waste."
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
-
Disposal Procedure: Do not dispose of this material down the drain.[6] All waste must be disposed of through your institution's licensed Environmental Health & Safety (EHS) department.[1] Chemical incineration with appropriate scrubbers is the recommended final disposal method.[1]
Emergency Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
Caption: Critical steps for responding to an exposure event.
Emergency Actions
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][12][13] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once.[1][3] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical help.[1][13] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. [2] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][9] |
| Minor Spill (Solid) | Wearing full PPE, carefully sweep up the solid material, avoiding dust creation.[1][6] Place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area. |
| Major Spill | Evacuate the laboratory immediately and alert others.[9] Close the doors and contact your institution's emergency response team or EHS department. |
By adhering to these comprehensive guidelines, you can confidently and safely incorporate 3-Bromo-5-(trifluoromethyl)pyridin-4-amine into your research workflows, ensuring the protection of yourself, your colleagues, and your work.
References
-
4-Aminopyridine SDS, 504-24-5 Safety Data Sheets. ECHEMI.
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
-
4-aminopyridine - s d fine-chem limited. S D Fine-Chem Limited.
-
Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. Benchchem.
-
MSDS of 3-Bromo-5-(trifluoromethyl)pyridine-d3. Capot Chemical.
-
4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
4-Aminopyridine - Jubilant Ingrevia. Jubilant Ingrevia Limited.
-
SAFETY DATA SHEET. Airgas.
-
SAFETY DATA SHEET for 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
-
3-Bromo-5-(trifluoromethyl)pyridine 97%. Sigma-Aldrich.
-
Proper disposal of chemicals. Sciencemadness Wiki.
-
SAFETY DATA SHEET for 2-Bromo-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
-
SAFETY DATA SHEET for 3-Bromo-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
-
Safety Data Sheet PYRIDINE. ChemSupply Australia.
-
Safety Data Sheet for 3-bromo-5-(difluoromethyl)-2-fluoropyridine. Enamine.
-
First Aid in Case of Pesticide Exposure. US EPA.
-
3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7. Sigma-Aldrich.
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
Sources
- 1. capotchem.com [capotchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
